molecular formula C18H23N3O2 B7719961 N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Katalognummer B7719961
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: IAOQMTKEHVUVJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury.

Wirkmechanismus

N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the fast synaptic transmission of excitatory signals in the brain. By binding to a specific site on the AMPA receptor, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide enhances the receptor's response to glutamate, resulting in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have other biochemical and physiological effects. N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to increase the expression of immediate early genes, which are involved in the formation of new synapses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of the receptor's activity without affecting other neurotransmitter systems. However, one limitation of using N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively short half-life, which requires frequent dosing in animal models.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective AMPA receptor modulators with longer half-lives. Another area of interest is the investigation of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's effects on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in combination with other drugs for synergistic effects should be explored. Finally, the development of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutic agents for neurological disorders.

Synthesemethoden

The synthesis of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of cyclohexylamine with 3-(p-tolyl)-1,2,4-oxadiazol-5-carboxylic acid followed by the conversion of the resulting carboxylic acid to the corresponding amide using 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Alzheimer's disease, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In stroke models, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce infarct size and improve neurological function. In traumatic brain injury models, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce brain damage and improve cognitive function.

Eigenschaften

IUPAC Name

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-7-9-14(10-8-13)18-20-17(23-21-18)12-11-16(22)19-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOQMTKEHVUVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.